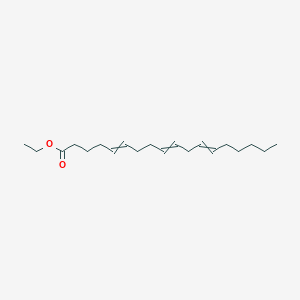

Pinolenic Acid ethyl ester

説明

Pinolenic Acid ethyl ester is a neutral, more lipophilic form of the free acid . It is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .

Synthesis Analysis

Pinolenic acid (PLA) concentrate in fatty acid ethyl ester (FAEE) was efficiently produced from pine nut oil via lipase-catalyzed ethanolysis using a recirculating packed bed reactor (RPBR). The effects of reaction temperature, molar ratio, and residence time on the concentration of PLA were explored .Molecular Structure Analysis

The molecular formula of Pinolenic Acid ethyl ester is C20H34O2 . The molecular weight is 306.5 g/mol . The IUPAC name is ethyl (5 Z ,9 Z ,12 Z )-octadeca-5,9,12-trienoate .Chemical Reactions Analysis

Pinolenic acid is not converted to arachidonic acid metabolically and can reduce arachidonic acid levels in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .Physical And Chemical Properties Analysis

The molecular weight of Pinolenic Acid ethyl ester is 306.5 g/mol . It has a XLogP3-AA of 6.3, a topological polar surface area of 26.3 Ų, and a heavy atom count of 22 . The density is 0.9±0.1 g/cm³, boiling point is 390.6±31.0 °C at 760 mmHg, and the flash point is 100.8±23.2 °C .科学的研究の応用

Lipase-Catalyzed Production : Pinolenic Acid ethyl ester can be efficiently produced from pine nut oil via lipase-catalyzed ethanolysis, which is significant for industrial applications. Optimal conditions for production were identified, such as temperature and molar ratio of pine nut oil to ethanol (Zhao et al., 2012).

Synthesis Methods : There's a documented method for synthesizing esters of Pinolenic Acid, highlighting the complex nature of obtaining pure forms of this compound from natural sources. This synthesis is crucial for further chemical and pharmacological studies (Kaltia et al., 2008).

Enrichment Techniques : Using specific biocatalysts like Novozym 435 lipase, Pinolenic Acid ethyl ester can be enriched from pine nut oil, demonstrating the potential for targeted extraction and purification for various uses (Lee et al., 2011).

Health Benefits : Pinolenic Acid ethyl ester is noted for its health benefits, such as reducing atherosclerosis, inflammation, and blood pressure. It can also act as an appetite suppressant, increasing the effect of satiety hormones (Park et al., 2022).

Purification Process : A two-step process involving lipase-catalyzed esterification and urea complexation has been used to successfully enrich Pinolenic Acid to high purity levels, demonstrating an efficient method for obtaining this compound for various applications (No et al., 2015).

Pharmacological Potential : Pinolenic Acid is identified as a potent and efficacious dual FFA1/FFA4 agonist, suggesting its effectiveness against metabolic diseases such as insulin resistance and type 2 diabetes (Christiansen et al., 2015).

将来の方向性

Pinolenic acid is a polyunsaturated fatty acid present only in Pinus koraiensis Sieb. et Zucc seed oil. It can inhibit and eliminate the adverse effects of other fatty acids on the body . The new strategy for high purity ethyl pinolenate production from P. koraiensis seed oil possesses great potential in the food health field in the future .

特性

IUPAC Name |

ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWOSFYACMRHX-UCVSHGSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinolenic Acid ethyl ester | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)